molecular formula C21H27N5 B11248973 N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline

N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline

Cat. No.: B11248973
M. Wt: 349.5 g/mol
InChI Key: TTYDEXVRCGFGEX-UHFFFAOYSA-N
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Description

N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE is a complex organic compound featuring a tetrazole ring, aniline derivatives, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE typically involves multi-step organic reactions. One common approach includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. The aniline derivative is then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also critical to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring and aniline derivatives can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE
  • N-{2-[1-(2-ETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE
  • N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE

Uniqueness

The uniqueness of N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2,4-DIMETHYLANILINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the phenyl ring, along with the tetrazole and aniline moieties, provides a unique combination of properties that can be exploited in various applications .

Properties

Molecular Formula

C21H27N5

Molecular Weight

349.5 g/mol

IUPAC Name

N-[2-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]propan-2-yl]-2,4-dimethylaniline

InChI

InChI=1S/C21H27N5/c1-7-17-10-8-9-15(3)19(17)26-20(23-24-25-26)21(5,6)22-18-12-11-14(2)13-16(18)4/h8-13,22H,7H2,1-6H3

InChI Key

TTYDEXVRCGFGEX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N2C(=NN=N2)C(C)(C)NC3=C(C=C(C=C3)C)C)C

Origin of Product

United States

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